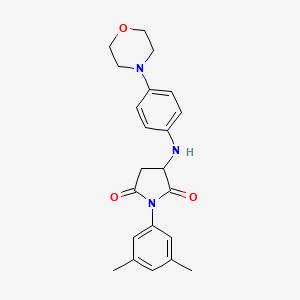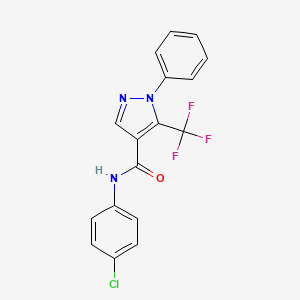
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a chemical compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), and a pyrazole group (C3H3N2) among others .Wissenschaftliche Forschungsanwendungen
Interaction with Cannabinoid Receptors
Research has highlighted the affinity of pyrazole derivatives, including compounds structurally related to N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, for cannabinoid receptors. These compounds exhibit selective ligand activity, with some showing high selectivity for the hCB1 receptor, a trait that could be exploited in designing drugs targeting cannabinoid receptor-related pathologies (Silvestri et al., 2008).
Biofilm Formation Reduction
A study demonstrated the efficacy of N-phenyl-1H-pyrazole-4-carboxamide derivatives in inhibiting biofilm formation by Staphylococcus aureus strains. Among the tested compounds, a specific derivative was identified as a potent inhibitor, suggesting potential applications in developing anti-virulence agents against bacterial infections (Cascioferro et al., 2016).
Anti-tumor Activities
The synthesis and evaluation of certain pyrazole derivatives have been conducted with the aim of discovering new anticancer agents. A study synthesized a derivative and assessed its antitumor activities, revealing promising results that warrant further investigation into the compound's therapeutic potential (Xin, 2012).
Antimicrobial Activities
Pyrazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds exhibit good antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial drugs (Ragavan et al., 2010).
Nematocidal Evaluation
Furthermore, the nematocidal activity of pyrazole carboxamide derivatives was investigated, showing that some compounds possess significant activity against Meloidogyne incognita, highlighting the potential for agricultural applications in controlling nematode pests (Zhao et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in the development of new molecules for antimicrobial and anticancer drugs .
Mode of Action
CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .
Biochemical Pathways
For instance, the Suzuki–Miyaura (SM) coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Related compounds have been shown to have antimicrobial and anticancer activities .
Biochemische Analyse
Biochemical Properties
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings undergo changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-11-6-8-12(9-7-11)23-16(25)14-10-22-24(15(14)17(19,20)21)13-4-2-1-3-5-13/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBKXYCDGGCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
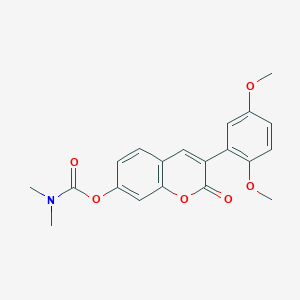

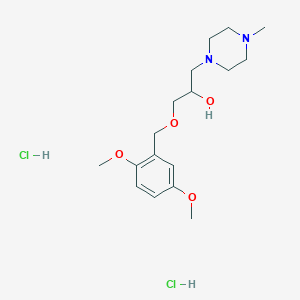
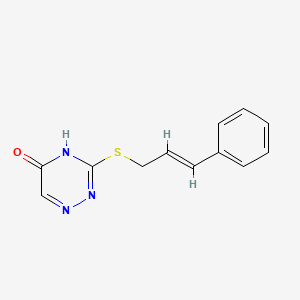
![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)
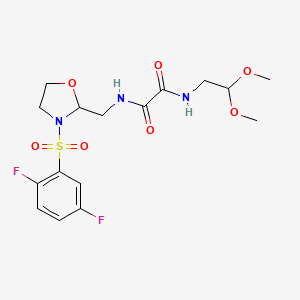
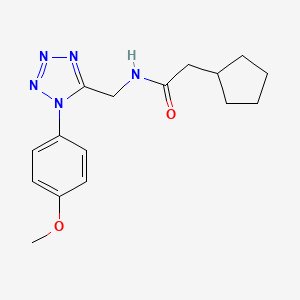
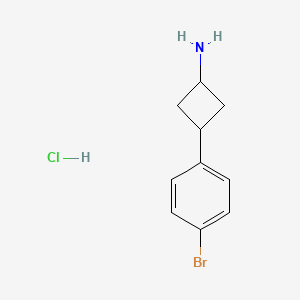
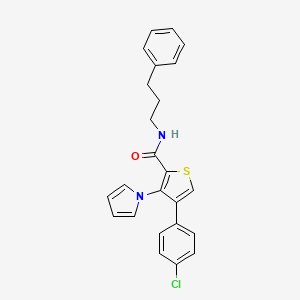
![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)
![3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2988572.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
